3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide
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Overview
Description
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is a heterocyclic compound containing a thiadiazole ring. . The compound’s structure includes an amino group, a methyl group, and a propanamide moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce thiol derivatives .
Scientific Research Applications
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to cross cellular membranes enhances its efficacy in targeting intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but lacks the propanamide moiety.
5-Amino-3-methyl-1,2,4-thiadiazole: Another thiadiazole derivative with different substitution patterns.
Uniqueness
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10N4OS |
---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
3-amino-3-(4-methylthiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11) |
InChI Key |
TVFCPFJSENWNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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